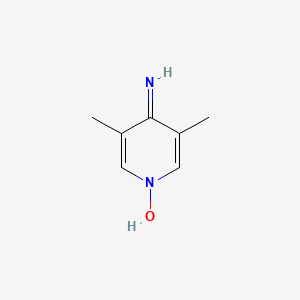
1-Hydroxy-3,5-dimethylpyridin-4-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3,5-dimethylpyridin-4-imine is a compound that is structurally related to various pyridine derivatives, which are often found in natural products and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the structural and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves heterocyclization reactions, as seen in the preparation of 3,7-dimethyl-2-[N-(4-methylpyridyl-2)-4-hydroxy-3-methyl-5-oxopyrrolen-3-yl]imidazo[1,2-a]pyridine, where 2-chloroepoxy-1,1-diethoxy-2.3-butane reacts with 2-amino-4-methylpyridine . This suggests that the synthesis of 1-Hydroxy-3,5-dimethylpyridin-4-imine could also involve similar heterocyclization steps, possibly starting from a suitable chloroepoxy precursor and an amine.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using X-ray crystallography, as demonstrated for compounds such as 1,4-dihydro-2,6-dimethyl-4-(2′-isopropylphenyl)-3,5-pyridine-dicarboxylic acid dimethyl ester and 3,7-dimethyl-2-[N-(4-methylpyridyl-2)-4-hydroxy-3-methyl-5-oxopyrrolen-3-yl]imidazo[1,2-a]pyridine . These studies reveal the arrangement of substituents around the pyridine ring and the overall conformation of the molecule.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by the presence of functional groups. For instance, hydroxyl groups on an unsaturated imine can activate a [4+4] dimerization reaction . This indicates that the hydroxy and imine groups in 1-Hydroxy-3,5-dimethylpyridin-4-imine could also play a crucial role in its chemical reactivity, potentially facilitating dimerization or other types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility and lipophilicity, can be modified by introducing different substituents, as seen in the study of 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone 4-imine derivatives . These properties are important for the pharmacological profile of a compound, affecting its bioavailability and interaction with biological targets. The presence of hydroxy and methyl groups in 1-Hydroxy-3,5-dimethylpyridin-4-imine would likely influence its solubility and lipophilicity, potentially making it more or less suitable for drug development.
Wissenschaftliche Forschungsanwendungen
Metabolites and Metabolic Pathways
L-735,524, an HIV-1 protease inhibitor, undergoes extensive metabolism, including glucuronidation, pyridine N-oxidation, para-hydroxylation, 3'-hydroxylation, and N-depyridomethylation, with the urinary excretion representing a minor elimination pathway. The intact compound is the major component in urine, while each metabolite level is relatively low (Balani et al., 1995).
Enzymatic Catalysis and In Vitro Studies
BIIB021, an HSP90 inhibitor, is extensively metabolized primarily via hydroxylation, O-demethylation, and glutathione conjugation. The formation of a specific metabolite, M10, is catalyzed primarily by aldehyde oxidase, with the catalytic activity being the highest in monkeys, followed by mice, humans, and rats, indicating species-specific differences in metabolism (Xu et al., 2013).
Pharmacokinetics and Drug Metabolism
Human Urinary Excretion and Pharmacokinetics
The study of the pharmacokinetics of 7-hydroxycitronellal (7-HC) in humans after oral or dermal dosage revealed the identification of suitable metabolites for biomonitoring, with peak excretion occurring between 3 and 5 hours after oral application and about 10 hours after dermal administration. This research provides insights into the urinary excretion kinetics of fragrance compounds, which could be relevant for understanding the metabolism and excretion patterns of structurally similar compounds (Stoeckelhuber et al., 2017).
Zukünftige Richtungen
Novel 3,5-dimethylpyridin-4(1H)-one scaffold compounds have been synthesized and evaluated as AMP-activated protein kinase (AMPK) activators . Unlike direct AMPK activators, this series of compounds showed selective cell growth inhibitory activity against human breast cancer cell lines . This suggests potential future directions in the development of new therapeutics.
Eigenschaften
IUPAC Name |
1-hydroxy-3,5-dimethylpyridin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-9(10)4-6(2)7(5)8/h3-4,8,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEGLEZWTMEYSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C(C1=N)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313547 |
Source


|
| Record name | 1-hydroxy-3,5-dimethylpyridin-4-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-3,5-dimethylpyridin-4-imine | |
CAS RN |
76139-65-6 |
Source


|
| Record name | NSC272272 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-hydroxy-3,5-dimethylpyridin-4-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

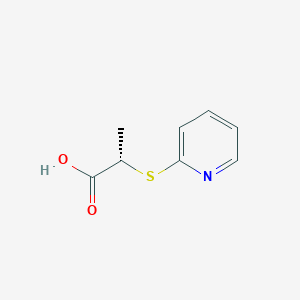
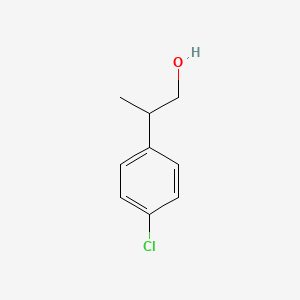

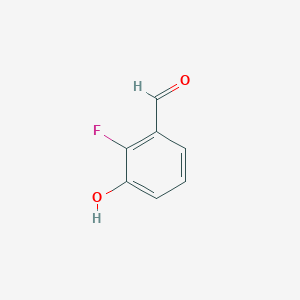
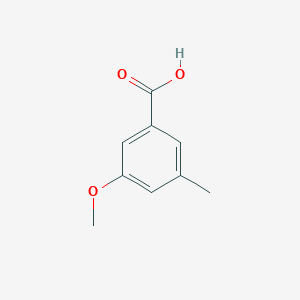
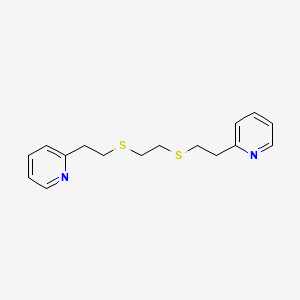

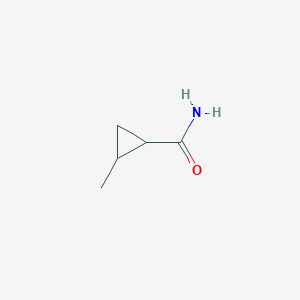
![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)
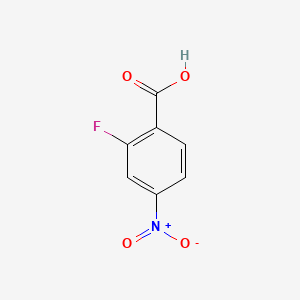
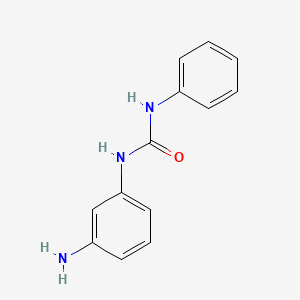


![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)